Cas no 654-55-7 (3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene)
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene
- 2-CHLORO-1-NITRO-3,5-BIS-TRIFLUOROMETHYL-BENZENE
- 3,5-Bis(trifluoroMethyl)-2-chloronitrobenzene
- 3,5-Bis(Trifluoromethyl)-2-Chloro-Nitrobenzene
- 2-Chlor-1-nitro-3,5-bis-trifluormethyl-benzol
- 2-Chloro-3,5-bis(trifluoromethyl)nitrobenzene
- PC2249
- 3,5-bis-trifluoromethyl-2-chloro-nitrobenzene
- DB-054813
- SCHEMBL10414958
- 2-chloro-3,5-di(trifluoromethyl)nitrobenzene
- PS-10409
- MFCD04972677
- 2-chloro-3,5-bis-trifluoromethyl-nitrobenzene
- 2,4-bis-trifluoromethyl-6-nitrochlorobenzene
- DTXSID70445181
- CS-0315711
- AKOS022179785
- 654-55-7
- 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene
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- MDL: MFCD04972677
- Inchi: 1S/C8H2ClF6NO2/c9-6-4(8(13,14)15)1-3(7(10,11)12)2-5(6)16(17)18/h1-2H
- InChI Key: OCRFDZOBCZLPRB-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(F)(F)F)C=C1C(F)(F)F)[N+](=O)[O-]
Computed Properties
- Exact Mass: 292.96800
- Monoisotopic Mass: 292.9678250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Melting Point: 234-237C
- PSA: 45.82000
- LogP: 4.80900
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene Customs Data
- HS CODE:2904909090
- Customs Data:
China Customs Code:
2904909090Overview:
2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B591965-50mg |
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene |
654-55-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B591965-100mg |
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene |
654-55-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B591965-500mg |
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene |
654-55-7 | 500mg |
$ 185.00 | 2022-06-07 | ||
| Apollo Scientific | PC2249-1g |
3,5-Bis(trifluoromethyl)-2-chloronitrobenzene |
654-55-7 | 98% | 1g |
£43.00 | 2024-05-26 | |
| Apollo Scientific | PC2249-5g |
3,5-Bis(trifluoromethyl)-2-chloronitrobenzene |
654-55-7 | 98% | 5g |
£127.00 | 2025-08-06 | |
| Alichem | A013025889-1g |
3,5-Bis(trifluoromethyl)-2-chloronitrobenzene |
654-55-7 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| abcr | AB261108-25 g |
3,5-Bis(trifluoromethyl)-2-chloronitrobenzene, 92%; . |
654-55-7 | 92% | 25g |
€285.00 | 2022-06-11 | |
| abcr | AB261108-100 g |
3,5-Bis(trifluoromethyl)-2-chloronitrobenzene, 92%; . |
654-55-7 | 92% | 100g |
€795.00 | 2022-06-11 | |
| abcr | AB261108-25g |
3,5-Bis(trifluoromethyl)-2-chloronitrobenzene, 92%; . |
654-55-7 | 92% | 25g |
€285.00 | 2025-04-17 | |
| abcr | AB261108-100g |
3,5-Bis(trifluoromethyl)-2-chloronitrobenzene, 92%; . |
654-55-7 | 92% | 100g |
€795.00 | 2025-04-17 |
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene Suppliers
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene
Professional Introduction to 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene (CAS No. 654-55-7)
3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene, with the chemical formula C₈H₃ClF₆N₂ and CAS number 654-55-7, is a significant compound in the field of organic synthesis and pharmaceutical development. This aromatic nitro compound features a benzene ring substituted with two trifluoromethyl groups at the 3rd and 5th positions and a chlorine atom at the 2nd position, along with a nitro group. The unique structural characteristics of this compound make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The trifluoromethyl groups introduce electron-withdrawing effects, which can significantly influence the reactivity and electronic properties of the benzene ring. This makes 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene a versatile building block for creating more complex molecules with tailored properties. In recent years, there has been growing interest in this compound due to its potential applications in drug discovery and material science.
One of the most compelling aspects of 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene is its role in the development of novel therapeutic agents. Thenitro group is a well-known pharmacophore that can enhance binding affinity to biological targets. Additionally, the presence ofchloro andtrifluoromethyl substituents can modulate metabolic stability and bioavailability, making this compound an attractive candidate for further exploration in medicinal chemistry.
In recent studies, researchers have leveraged the reactivity of 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene to develop new synthetic pathways for complex heterocyclic compounds. These compounds often exhibit enhanced pharmacological properties and are being investigated for their potential in treating various diseases. TheBis(Trifluoromethyl) substitution pattern, in particular, has been shown to improve lipophilicity and metabolic resistance, which are critical factors in drug design.
Thechloro substituent at the 2-position of the benzene ring adds another layer of functionality that can be exploited in synthetic chemistry. For instance, it can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of diverse molecular fragments. This flexibility has enabled chemists to construct intricate molecular architectures with precision.
Recent advances in computational chemistry have also highlighted the importance of 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene in drug discovery. Molecular modeling studies have demonstrated that this compound can interact with biological targets in ways that are conducive to developing new therapeutic strategies. TheBis(Trifluoromethyl) groups, in particular, have been shown to stabilize certain conformations of drug candidates, improving their binding affinity and efficacy.
The synthesis of 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nitration followed by chlorination and subsequent introduction of trifluoromethyl groups. Each step must be meticulously controlled to avoid side reactions that could compromise the integrity of the final product.
In industrial settings, large-scale production of this compound necessitates robust purification techniques to ensure that impurities do not interfere with downstream applications. Techniques such as column chromatography and recrystallization are often employed to isolate high-purity material. TheBis(Trifluoromethyl) groups contribute to the compound's stability during these processes but also require careful handling due to their potential reactivity under certain conditions.
The pharmaceutical industry has shown particular interest in derivatives of 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene due to their potential as drug candidates. Researchers are exploring its utility in developing treatments for conditions such as cancer, inflammation, and infectious diseases. Thenitro,chloro, andBis(Trifluoromethyl) functional groups provide multiple points of interaction with biological targets, offering opportunities for designing molecules with high selectivity and potency.
In conclusion, 3,5-Bis(Trifluoromethyl)-2-Chloronitrobenzene (CAS No. 654-55-7) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical development. Its unique structural features make it a valuable intermediate for creating complex molecules with tailored properties. As research continues to uncover new synthetic pathways and pharmacological applications, this compound is poised to play an increasingly important role in drug discovery and material science.
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